molecular formula C13H8F3NO3 B14253061 2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid CAS No. 189278-29-3

2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid

Katalognummer: B14253061
CAS-Nummer: 189278-29-3
Molekulargewicht: 283.20 g/mol
InChI-Schlüssel: RNMRQGVDCUMWMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (sodium borohydride)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted pyridine derivatives

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific proteins, altering their function and leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid is unique due to the combination of its trifluoromethyl group, pyridine ring, and benzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

189278-29-3

Molekularformel

C13H8F3NO3

Molekulargewicht

283.20 g/mol

IUPAC-Name

2-hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-6-2-4-8(17-10)7-3-1-5-9(18)11(7)12(19)20/h1-6,18H,(H,19,20)

InChI-Schlüssel

RNMRQGVDCUMWMZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)O)C(=O)O)C2=NC(=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.